molecular formula C5H3ClF3N3 B073733 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 1480-66-6

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B073733
CAS RN: 1480-66-6
M. Wt: 197.54 g/mol
InChI Key: UQLPLJKPRIYXRJ-UHFFFAOYSA-N
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Description

"6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine" is a chemical compound that belongs to the class of organic compounds known as pyrimidines. It is characterized by the presence of a pyrimidine ring substituted with a chloro group, a trifluoromethyl group, and an amine group.

Synthesis Analysis

The synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine derivatives involves nucleophilic substitution reactions, starting from various precursors like amino thiophene carbonitriles and trifluoroacetic acid, followed by a one-pot procedure with phosphorous oxychloride. This method has led to the creation of novel compounds with potential antitumor activities as shown in the synthesis of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives, demonstrating significant antitumor activity against various cell lines (Nie Yao et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using single-crystal X-ray diffraction, highlighting their crystalline form and spatial arrangement. The structural analysis revealed that these compounds crystallize in different systems, showcasing the diversity in their molecular architecture and the influence of substituents on their crystal packing (Nie Yao et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine derivatives include various functionalization processes, such as chlorination, amination, and Suzuki coupling reactions. These reactions facilitate the introduction of diverse functional groups, expanding the chemical and biological properties of the core structure. The presence of the trifluoromethyl group significantly influences the reactivity and electronic properties of the pyrimidine ring, enhancing its potential for further chemical modifications (B. Ravi Shankar et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine derivatives, are closely related to their molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations and material science applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal for understanding the behavior of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine in chemical reactions and its interactions in biological systems. The trifluoromethyl group, in particular, imparts unique electronic effects, influencing the compound's reactivity and interaction with biological targets.

Scientific Research Applications

1. Agrochemicals and Pharmaceuticals

  • Application : 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a key structural motif in active agrochemical and pharmaceutical ingredients. It is used in the synthesis of trifluoromethylpyridines, which are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

2. Interfacial Interactions of Pyrimidines

  • Application : 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .

properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLPLJKPRIYXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288638
Record name 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
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Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

CAS RN

1480-66-6
Record name 6-Chloro-2-(trifluoromethyl)-4-pyrimidinamine
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Record name 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
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Record name 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine
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